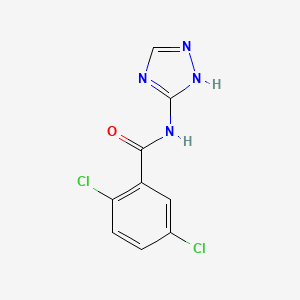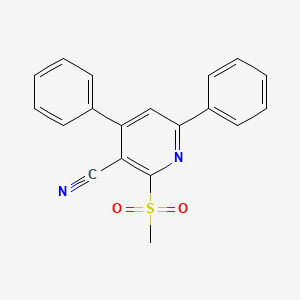![molecular formula C17H15ClN2S B5702596 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole
Vue d'ensemble
Description
4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole, also known as CPTP, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
Antimicrobial Activity
4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole has been studied for its antimicrobial properties. A series of linked heterocyclic compounds containing this pyrazole structure exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compounds containing different moieties, including 4-nitrophenyl and 3-nitrophenyl, showed enhanced antimicrobial activity (Sanjeeva Reddy, Vani Devi, Sunitha, & Nagaraj, 2010).
Antioxidant Potential
This compound has also been evaluated for its antioxidant potential. In vitro studies using mouse brain homogenates showed that low molecular range pyrazole compounds, including 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole, reduced lipid peroxidation and reactive species. They also displayed ferric-reducing ability and nitric oxide-scavenging activity, indicating a promising antioxidant action (Oliveira et al., 2020).
Structural and Molecular Analysis
The molecular structure of this compound and its derivatives has been a subject of interest. Studies have focused on understanding the nonplanar structures and the intermolecular interactions, such as hydrogen bonding, that contribute to their stability and potential biological activity. These structural analyses are crucial for developing new compounds with enhanced properties (Bustos et al., 2015).
Anticancer Activity
There's research indicating that derivatives of this compound show potential as anticancer agents. Some derivatives have demonstrated broad-spectrum antitumor activity against various cancer cell lines, highlighting the significance of this compound in the field of cancer research (Fahmy, Rostom, & Bekhit, 2002).
Corrosion Inhibition
Studies have also explored the use of derivatives of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole as corrosion inhibitors. These compounds have shown effectiveness in preventing corrosion of metals like zinc in acidic environments, making them valuable in industrial applications (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-12-17(21-16-10-8-14(18)9-11-16)13(2)20(19-12)15-6-4-3-5-7-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVFDNVQLAMANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)

![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)

![methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)

![N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5702614.png)
![3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide](/img/structure/B5702627.png)